molecular formula C11H9ClO3S B15053900 Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate

Katalognummer: B15053900
Molekulargewicht: 256.71 g/mol
InChI-Schlüssel: UNOWMCQIMLRJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom, a methoxy group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-methoxy-2-nitrobenzoic acid with thioglycolic acid in the presence of a dehydrating agent, followed by esterification with methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of the chlorine atom or the methoxy group with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 4-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate

Comparison: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both chlorine and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study .

Eigenschaften

Molekularformel

C11H9ClO3S

Molekulargewicht

256.71 g/mol

IUPAC-Name

methyl 4-chloro-5-methoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-14-7-3-4-8-6(10(7)12)5-9(16-8)11(13)15-2/h3-5H,1-2H3

InChI-Schlüssel

UNOWMCQIMLRJLM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.